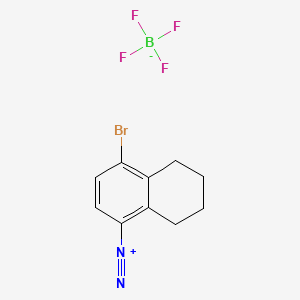
4-Bromo-5,6,7,8-tetrahydronaphthalene-1-diazonium tetrafluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-5,6,7,8-tetrahydronaphthalene-1-diazonium tetrafluoroborate is an organic compound that belongs to the class of diazonium salts. These compounds are known for their versatility in organic synthesis, particularly in the formation of azo compounds and as intermediates in various chemical reactions. The presence of the bromine atom and the tetrahydronaphthalene moiety adds unique reactivity and properties to this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5,6,7,8-tetrahydronaphthalene-1-diazonium tetrafluoroborate typically involves the diazotization of 4-Bromo-5,6,7,8-tetrahydronaphthalen-1-amine. This process is carried out by treating the amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) in the presence of tetrafluoroboric acid. The reaction is usually conducted at low temperatures to stabilize the diazonium salt.
Industrial Production Methods
In an industrial setting, the production of diazonium salts like this compound is scaled up by optimizing the reaction conditions, such as temperature control, concentration of reactants, and efficient mixing. The use of continuous flow reactors can enhance the safety and efficiency of the process by providing better control over the reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-5,6,7,8-tetrahydronaphthalene-1-diazonium tetrafluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, cyanides, or hydroxides, leading to the formation of substituted naphthalene derivatives.
Coupling Reactions: It can participate in azo coupling reactions with phenols or aromatic amines to form azo compounds, which are valuable in dye synthesis.
Reduction Reactions: The diazonium group can be reduced to form the corresponding hydrazine derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include potassium iodide, copper(I) chloride, and sodium cyanide. These reactions are typically carried out in aqueous or alcoholic solutions at low temperatures.
Coupling Reactions: Phenols or aromatic amines are used as coupling partners, often in the presence of a base such as sodium hydroxide.
Reduction Reactions: Reducing agents like sodium sulfite or stannous chloride are employed under acidic conditions.
Major Products Formed
Substitution Reactions: Products include 4-bromo-5,6,7,8-tetrahydronaphthalene derivatives with various substituents.
Coupling Reactions: Azo compounds with vibrant colors, used in dyes and pigments.
Reduction Reactions: Hydrazine derivatives, which can be further utilized in various chemical transformations.
Applications De Recherche Scientifique
4-Bromo-5,6,7,8-tetrahydronaphthalene-1-diazonium tetrafluoroborate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in diazonium coupling reactions.
Biology: The compound can be used to modify biomolecules through diazonium coupling, aiding in the study of protein interactions and labeling.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-Bromo-5,6,7,8-tetrahydronaphthalene-1-diazonium tetrafluoroborate involves the formation of a highly reactive diazonium ion. This ion can undergo various reactions, such as nucleophilic substitution or coupling, depending on the reaction conditions and the nature of the nucleophile. The molecular targets and pathways involved are primarily determined by the specific reaction it undergoes, such as the formation of azo bonds in coupling reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromobenzenediazonium tetrafluoroborate: Similar in structure but lacks the tetrahydronaphthalene moiety.
4-Bromo-5,6,7,8-tetrahydronaphthalen-1-ol: Contains a hydroxyl group instead of the diazonium group.
4-Bromo-5,6,7,8-tetrahydronaphthalen-1-amine hydrochloride: The precursor amine used in the synthesis of the diazonium salt.
Uniqueness
4-Bromo-5,6,7,8-tetrahydronaphthalene-1-diazonium tetrafluoroborate is unique due to the presence of both the diazonium group and the tetrahydronaphthalene moiety. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic applications and research contexts.
Propriétés
Numéro CAS |
104761-48-0 |
|---|---|
Formule moléculaire |
C10H10BBrF4N2 |
Poids moléculaire |
324.91 g/mol |
Nom IUPAC |
4-bromo-5,6,7,8-tetrahydronaphthalene-1-diazonium;tetrafluoroborate |
InChI |
InChI=1S/C10H10BrN2.BF4/c11-9-5-6-10(13-12)8-4-2-1-3-7(8)9;2-1(3,4)5/h5-6H,1-4H2;/q+1;-1 |
Clé InChI |
MVXUCPPWAAOJBY-UHFFFAOYSA-N |
SMILES canonique |
[B-](F)(F)(F)F.C1CCC2=C(C=CC(=C2C1)[N+]#N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


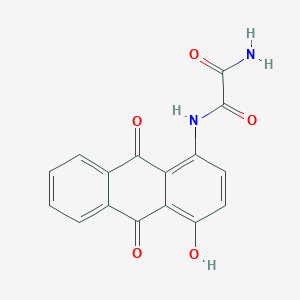

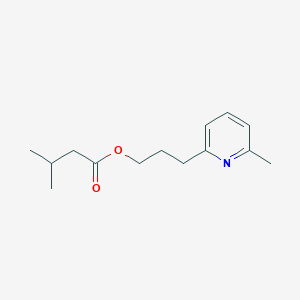
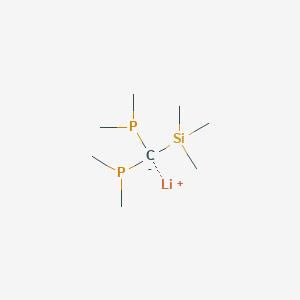
![1-(4-Bromophenyl)-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethan-1-one](/img/structure/B14343853.png)
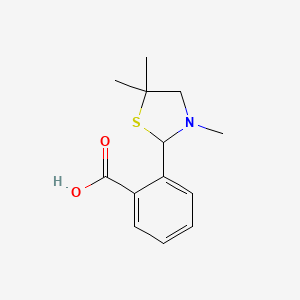
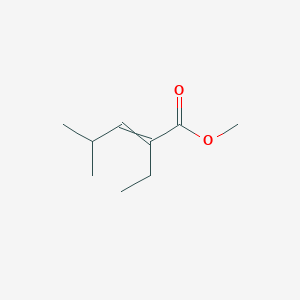
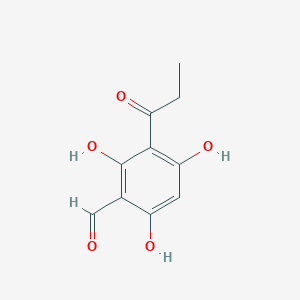
![2-[(4-Hydroxy-2,2-dimethyl-3,4-dihydrochromen-5-yl)oxy]-1-phenylethanone](/img/structure/B14343888.png)
methanone](/img/structure/B14343892.png)
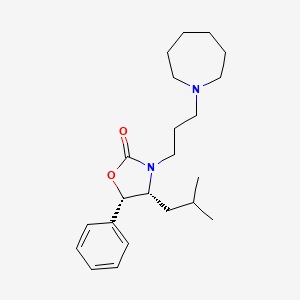
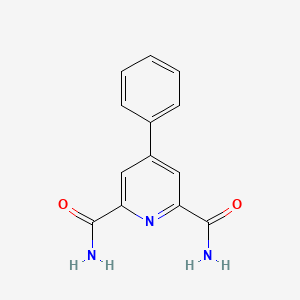
![Disulfide, bis[4-(methylsulfonyl)phenyl]](/img/structure/B14343910.png)

